molecular formula C9H16O2 B3149595 2-(3-Methylcyclohexyl)acetic acid CAS No. 67451-76-7

2-(3-Methylcyclohexyl)acetic acid

Cat. No.: B3149595
CAS No.: 67451-76-7
M. Wt: 156.22 g/mol
InChI Key: AEWINPKFTZLDHZ-UHFFFAOYSA-N
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Description

2-(3-Methylcyclohexyl)acetic acid is an organic compound with the molecular formula C9H16O2. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 3-methylcyclohexyl group. This compound is known for its applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methylcyclohexyl)acetic acid can be synthesized through various methods. One common method involves the reaction of 3-methylcyclohexanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically involve:

    Reaction with Ethyl Chloroacetate: The 3-methylcyclohexanone is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide.

    Hydrolysis: The resulting ester is then hydrolyzed using an aqueous acid such as hydrochloric acid.

    Decarboxylation: The hydrolyzed product is subjected to decarboxylation by heating to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo substitution reactions where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methylcyclohexanone, while reduction may produce 3-methylcyclohexanol.

Scientific Research Applications

2-(3-Methylcyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: It can be used in studies involving metabolic pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylcyclohexyl)propanoic acid
  • 2-(3-Methylcyclohexyl)butanoic acid
  • 2-(3-Methylcyclohexyl)pentanoic acid

Uniqueness

2-(3-Methylcyclohexyl)acetic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from similar compounds, making it valuable in certain research and industrial contexts.

Properties

IUPAC Name

2-(3-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-3-2-4-8(5-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWINPKFTZLDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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